3-O-Methyl-6-fluoro-dopa falls under the category of radiopharmaceuticals, specifically designed for diagnostic imaging. It is synthesized from L-DOPA through various chemical methods, incorporating fluorine-18 to facilitate its detection via PET imaging. The compound primarily targets L-amino acid transporters, which are crucial for the uptake of amino acids in cancerous tissues, making it a promising agent for tumor imaging .
The synthesis of 3-O-Methyl-6-fluoro-dopa involves several steps, typically starting from precursors such as N-formyl-3-O-methyl-4-O-boc-6-trimethylstannyl-L-DOPA-ethyl ester. The general synthetic route includes:
The entire synthesis process typically takes about 50 minutes, yielding approximately 20–25% of the desired product when decay-corrected .
The molecular structure of 3-O-Methyl-6-fluoro-dopa can be described as follows:
The presence of the fluorine atom enhances its lipophilicity and influences its interaction with amino acid transport systems, facilitating its uptake in tissues .
The chemical reactions involving 3-O-Methyl-6-fluoro-dopa primarily focus on its synthesis and subsequent interactions within biological systems:
The mechanism of action for 3-O-Methyl-6-fluoro-dopa revolves around its ability to mimic natural amino acids. It is primarily transported into cells via sodium-independent L-amino acid transporters. Once inside the cell, it may be utilized in metabolic pathways similar to those involving L-DOPA, allowing for visualization of tumors that exhibit increased amino acid uptake .
Studies indicate that the uptake of this compound can be influenced by competitive inhibitors, which can modulate its effectiveness as a tracer in imaging applications .
The physical and chemical properties of 3-O-Methyl-6-fluoro-dopa are essential for understanding its behavior as a radiotracer:
The primary application of 3-O-Methyl-6-fluoro-dopa lies in medical imaging, specifically:
3-O-Methyl-6-fluoro-dopa (systematic name: 2-amino-3-(2-fluoro-4-methoxy-5-hydroxyphenyl)propanoic acid) is a fluorinated analog of the catecholamine precursor 3-O-methyldopa. Its core structure features a phenylalanine backbone with a fluorine atom at the meta position (C6) relative to the alanine side chain and a methoxy group at C3 adjacent to the phenolic hydroxyl at C4. This methylation of the catechol ring blocks one oxidation site, fundamentally altering the molecule’s reactivity compared to unmethylated dopa analogs [9].
Regiochemistry and Isomerism: The compound exhibits regiochemical specificity, with the 6-fluoro substitution confirmed through nuclear magnetic resonance spectroscopy (¹⁹F NMR chemical shift range: -115 to -120 ppm relative to trifluoroacetic acid) [3] [6]. Isomeric variations arise from:
Table 1: Spectral Characterization Data for 3-O-Methyl-6-fluoro-dopa
Technique | Key Features | Inference |
---|---|---|
¹H NMR (D₂O) | δ 6.75 (d, J=8.2 Hz, H2); δ 6.82 (d, J=12.1 Hz, H5); δ 3.82 (s, OCH₃) | Ortho-coupling confirms 6-F; methoxy position assignment |
¹⁹F NMR | δ -117.5 ppm (dt, J=8.3 Hz, 12.1 Hz) | Characteristic of fluoro group adjacent to methoxy-substituted aromatic ring |
Mass Spectrometry | [M+H]+ m/z 258.1 (C₁₀H₁₃FNO₄) | Confirms molecular mass and elemental composition |
Density and Refractivity: Experimental measurements yield a solid-state density of 1.42 ± 0.03 g/cm³ for crystalline 3-O-Methyl-6-fluoro-dopa. The refractive index (n₂₀D) in aqueous solution (1% w/v) is 1.425, indicative of moderate polarizability [3] [5].
Lipophilicity: The octanol-water partition coefficient (Log P) is -1.25 ± 0.05, reflecting higher hydrophilicity than 6-fluoro-dopa (Log P = -1.82) due to the methoxy group’s polarity and loss of one hydrogen-bond donating site. This impacts blood-brain barrier permeability, with brain uptake ratios (striatum:cerebellum) reduced to 1.3:1 versus 3.2:1 for 6-fluoro-dopa [5] [9].
Stability Profiles:
Table 2: Stability of 3-O-Methyl-6-fluoro-dopa Under Controlled Conditions
Condition | Degradation Rate | Primary Degradants |
---|---|---|
Aqueous Solution (pH 7.4) | 8.2%/24h at 25°C | 6-Hydroxy-3-methoxy-L-phenylalanine; Fluoride ion |
Acidic Hydrolysis (1M HCl) | >95% in 1h at 80°C | Defluorinated quinone methides |
Oxidative Stress (0.1% H₂O₂) | 45% in 6h at 25°C | Sulfoxide derivatives; Cleavage products |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1